5-Tert-butyl-2-methyl-4-nitroaniline
Description
5-Tert-butyl-2-methyl-4-nitroaniline is a substituted aniline derivative featuring a tert-butyl group at position 5, a methyl group at position 2, and a nitro group at position 4. Its molecular formula is C₁₁H₁₅N₃O₂, with a calculated molar mass of 221.26 g/mol. The tert-butyl group imparts steric bulk and electron-donating effects, while the nitro group is strongly electron-withdrawing, creating a unique electronic profile.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26g/mol |
IUPAC Name |
5-tert-butyl-2-methyl-4-nitroaniline |
InChI |
InChI=1S/C11H16N2O2/c1-7-5-10(13(14)15)8(6-9(7)12)11(2,3)4/h5-6H,12H2,1-4H3 |
InChI Key |
MAHBSOQXANQFSG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1N)C(C)(C)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1N)C(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituents (Positions) | Key Functional Groups |
|---|---|---|---|---|
| 5-Tert-butyl-2-methyl-4-nitroaniline | C₁₁H₁₅N₃O₂ | 221.26 | 2-methyl, 4-nitro, 5-tert-butyl | Nitro, amine |
| 5-(tert-Butyl)-2-methoxyaniline | C₁₁H₁₇NO | 179.26 | 2-methoxy, 5-tert-butyl | Methoxy, amine |
| 4-Tert-butyl-2-nitro phenol | C₁₀H₁₃NO₃ | 195.22 | 2-nitro, 4-tert-butyl | Nitro, phenol (-OH) |
| 2-Chloro-4-tert-butyl-6-nitroaniline | C₁₀H₁₃ClN₂O₂ | 228.68 | 2-chloro, 4-tert-butyl, 6-nitro | Chloro, nitro, amine |
Nitro Group vs. Methoxy Group
- 5-Tert-butyl-2-methyl-4-nitroaniline : The nitro group at position 4 enhances electrophilic substitution reactivity but may reduce solubility in polar solvents due to its electron-withdrawing nature. This positions it as a candidate for high-energy intermediates in explosives or pigments .
- 5-(tert-Butyl)-2-methoxyaniline : The methoxy group (electron-donating) increases electron density on the aromatic ring, making it less reactive toward electrophiles. This compound is more suited for coupling reactions in pharmaceutical synthesis .
Amine vs. Phenol
- 4-Tert-butyl-2-nitro phenol: The phenol group (-OH) introduces acidity (pKa ~10), enabling solubility in alkaline solutions. This contrasts sharply with the basic amine group in 5-Tert-butyl-2-methyl-4-nitroaniline. The phenol derivative is used in specialty intermediates requiring acidic functionality, with strict handling guidelines to avoid contamination .
Chloro Substituent Effects
- 2-Chloro-4-tert-butyl-6-nitroaniline: The chloro group at position 2 adds both steric hindrance and electronic deactivation.
Steric and Electronic Comparisons
- Steric Effects : The tert-butyl group in all compounds provides steric shielding, but its position varies. In 5-Tert-butyl-2-methyl-4-nitroaniline, the tert-butyl at position 5 may hinder reactions at adjacent positions, whereas in 2-Chloro-4-tert-butyl-6-nitroaniline, the tert-butyl at position 4 could stabilize intermediates through hyperconjugation.
- Electronic Effects : The nitro group in the target compound creates a meta-directing effect, contrasting with the ortho/para-directing methoxy group in 5-(tert-Butyl)-2-methoxyaniline. This difference significantly alters regioselectivity in further functionalization reactions .
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